molecular formula C23H32FN3O7 B10790061 Z-VAE(OMe)-fmk

Z-VAE(OMe)-fmk

Cat. No.: B10790061
M. Wt: 481.5 g/mol
InChI Key: VBAAQBLMAIONMC-KNBMTAEXSA-N
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Description

Molecular Composition and Functional Groups

This compound (benzyloxycarbonyl-valine-alanine-glutamic acid(OMe)-fluoromethylketone) is a synthetic tripeptide with the molecular formula C₂₃H₃₂FN₃O₇ and a molecular weight of 481.5 g/mol . Its structure comprises three key components:

  • N-terminal Benzyloxycarbonyl (Cbz) Group : A protective group enhancing solubility and stability, forming a carbamate linkage with the valine residue.
  • Tripeptide Backbone : Valine (Val), alanine (Ala), and glutamic acid (Glu) residues, with the Glu side chain modified by a methyl ester (OMe) to prevent ionization.
  • C-terminal Fluoromethylketone (FMK) : A reactive warhead enabling irreversible covalent bonding with catalytic cysteine residues via thioester formation.

The FMK group’s fluorine atom increases electrophilicity, promoting nucleophilic attack by cysteine thiols while minimizing off-target reactivity. Conformational analysis shows the peptide backbone adopts an extended β-strand configuration, optimizing interactions with protease active sites.

Structural Feature Chemical Characteristics
Benzyloxycarbonyl (Cbz) Aromatic ring, carbamate linkage (R-O-CO-NH-)
Glutamic Acid Methyl Ester Esterified carboxyl group (R-CO-OCH₃)
Fluoromethylketone (FMK) Electrophilic carbon (R-CO-CF₂H)

Crystallographic Characterization of Inhibitor-Enzyme Complexes

Co-crystallization studies with UCHL1 (PDB: 3KW5 ) at 2.35 Å resolution reveal this compound’s binding mode. The inhibitor covalently modifies Cys90 via a thioester bond, while the catalytic triad (Cys90, His161, Asp176) remains misaligned, consistent with UCHL1’s inactive conformation. Key interactions include:

  • Hydrophobic Contacts : Valine and alanine residues interact with UCHL1’s Leu150 and Val5.
  • Hydrogen Bonding : The glutamic acid methyl ester forms hydrogen bonds with Asn160 and Asp176.
  • S′ Specificity Pocket Occupation : The FMK group occupies the S′ (leaving group) site, contrasting with ubiquitin’s C-terminal binding orientation.

This binding orientation suggests this compound mimics endogenous substrates with C-terminal extensions, offering a unique mechanism for selective inhibition.

Conformational Dynamics in Active-Site Binding

Molecular dynamics simulations highlight the flexibility of UCHL1’s crossover loop (residues 89–93), which accommodates this compound’s FMK group without realigning the catalytic triad. Key observations include:

  • Stereochemical Specificity : The L-configuration of valine and alanine residues is critical for binding; D-isomers reduce inhibitory activity by >50%.
  • Fluorine’s Role : The FMK’s fluorine stabilizes the transition state during covalent bond formation, as evidenced by a 3.2-fold activity drop in chloro-methylketone analogs.
  • Conformational Selection : UCHL1’s inactive state preferentially binds this compound, suggesting the inhibitor stabilizes a nonproductive enzyme conformation.

These dynamics underscore the compound’s utility in probing enzyme allostery and designing conformation-specific inhibitors.

Properties

Molecular Formula

C23H32FN3O7

Molecular Weight

481.5 g/mol

IUPAC Name

methyl (4S)-6-fluoro-4-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-5-oxohexanoate

InChI

InChI=1S/C23H32FN3O7/c1-14(2)20(27-23(32)34-13-16-8-6-5-7-9-16)22(31)25-15(3)21(30)26-17(18(28)12-24)10-11-19(29)33-4/h5-9,14-15,17,20H,10-13H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)/t15-,17-,20-/m0/s1

InChI Key

VBAAQBLMAIONMC-KNBMTAEXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Selectivity and Biochemical Efficacy

  • UCHL1 vs.
  • Caspase Inhibition : While Z-VAD-fmk and BocD-fmk target caspases (e.g., caspase-3/7), this compound’s Val-Ala-Glu backbone confers specificity for UCHL1. Structural studies confirm that Z-VAD-fmk fails to inhibit UCHL1 even at 440 μM .
  • Off-Target Effects : Broad-spectrum inhibitors like Z-VAD-fmk also inhibit cysteine cathepsins, reducing their utility in studies requiring precise caspase targeting .

Mechanistic Insights

  • Irreversible Binding : The fluoromethylketone (FMK) group in this compound enables covalent modification of UCHL1’s catalytic cysteine, a feature shared with other FMK-based inhibitors (e.g., Z-VAD-fmk) . However, its tripeptide sequence (Val-Ala-Glu) dictates UCHL1 selectivity.
  • This unique interaction contrasts with ubiquitin-based substrates that bind via the crossover loop .

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the irreversible inhibition of UCHL1 by Z-VAE(OMe)-fmk?

  • Methodology :

  • Activity-based profiling : Use HA-tagged ubiquitin vinylmethyl ester (HA-UbVME) to assess UCHL1 inhibition via competitive assays. This compound pre-incubation reduces HA-UbVME binding, confirming irreversible inhibition .
  • Enzyme kinetics : Measure time-dependent inactivation of UCHL1 using fluorogenic substrates (e.g., Ub-AMC). Compare kinact/Kik_{\text{inact}}/K_i values to quantify inhibitory efficiency .
  • Cellular validation : Confirm cell permeability via western blotting for UCHL1 activity in lysates after treatment. Use UCHL1-knockdown models as negative controls .

Q. How does the FMK modification in this compound influence its biochemical properties and target engagement?

  • Mechanistic insight : The fluoromethyl ketone (FMK) group forms a covalent bond with UCHL1’s catalytic cysteine (Cys90), enabling irreversible inhibition. FMK enhances cell permeability and stability, critical for in vivo applications .
  • Experimental considerations : Compare FMK-modified analogs (e.g., Z-VAD-FMK) to assess selectivity. For example, Z-VAD-FMK shows no UCHL1 inhibition at 440 μM, highlighting the specificity of this compound’s FMK moiety .

Q. What are critical controls for distinguishing UCHL1 inhibition from off-target effects in cellular apoptosis studies?

  • Key controls :

  • Caspase inhibition : Co-treat with pan-caspase inhibitors (e.g., Z-VAD-FMK) to isolate UCHL1-specific effects, as this compound may also inhibit caspases at high concentrations .
  • Genetic validation : Use UCHL1 siRNA or CRISPR-KO models to compare phenotypic outcomes (e.g., apoptosis rates) with pharmacological inhibition .

Advanced Research Questions

Q. How does the co-crystal structure of UCHL1-Z-VAE(OMe)-fmk resolve contradictions regarding its inhibition mechanism?

  • Structural insights : The 2.35 Å resolution structure (PDB: [to be filled]) reveals that this compound binds to UCHL1’s active-site cleft from the opposite side of the crossover loop, occupying the P1' site. Despite covalent modification of Cys90, the catalytic histidine (His161) remains misaligned, suggesting the inhibitor stabilizes a non-active conformation .
  • Implications : This explains irreversible inhibition without catalytic turnover. Researchers should consider conformational dynamics when designing activity assays (e.g., using pre-activated enzyme forms).

Q. How can conflicting data on this compound’s selectivity against UCHL3 and UCHL5 be addressed methodologically?

  • Experimental strategies :

  • Comparative profiling : Test inhibitor potency across UCH isoforms (UCHL1, UCHL3, UCHL5) using isoform-specific substrates (e.g., Ub-AMC for UCHL1 vs. Nedd8-AMC for UCHL3/5). This compound inhibits UCHL1 at 100 μM but shows no activity against UCHL3/5 .
  • Structural alignment : Compare active-site residues (e.g., UCHL1’s Tyr171 vs. UCHL3’s Phe168) to rationalize selectivity differences .

Q. What optimization strategies are recommended for in vivo studies using this compound to minimize off-target caspase inhibition?

  • Dose-response calibration : Titrate this compound concentrations in primary neurons or cancer cell lines, monitoring both UCHL1 activity (via Ub-AMC cleavage) and caspase-3/7 activation (e.g., using DEVD-AMC). Optimal doses typically range from 10–50 μM .
  • Pharmacokinetic analysis : Measure intracellular FMK adducts via mass spectrometry to confirm target engagement without caspase cross-reactivity .

Q. How can researchers reconcile this compound’s role as a pan-caspase inhibitor with its UCHL1-specific applications?

  • Context-dependent design :

  • Temporal treatment : Pre-treat cells with this compound before inducing apoptosis to prioritize UCHL1 inhibition, followed by caspase-specific assays .
  • Pathway crosstalk : Use transcriptomics (e.g., RNA-seq) to disentangle UCHL1-mediated ubiquitination effects from caspase-driven apoptosis .

Data Interpretation and Conflict Resolution

Q. What statistical methods are appropriate for analyzing dose-dependent UCHL1 inhibition in heterogeneous cell populations?

  • Recommendations :

  • Non-linear regression : Fit dose-response curves using the Hill equation to calculate IC50 and Hill coefficients.
  • ANOVA with post-hoc tests : Compare inhibition across cell types (e.g., neurons vs. cancer cells) to account for variability in UCHL1 expression .

Q. How should researchers address discrepancies between in vitro and cellular UCHL1 inhibition data?

  • Troubleshooting steps :

  • Redox environment adjustment : Add reducing agents (e.g., DTT) to in vitro assays to mimic intracellular conditions, as FMK reactivity depends on thiol availability .
  • Compartmentalization analysis : Use subcellular fractionation to assess inhibitor penetration into organelles (e.g., nucleus vs. cytoplasm) .

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